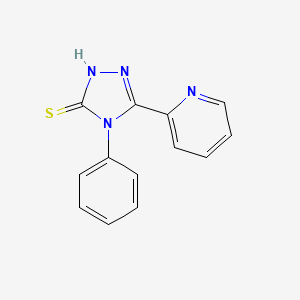

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-phenyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARXPHYYFONLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493930 | |

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56041-34-0 | |

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes

Hydrazide-Thiourea Cyclization

The most widely reported method involves cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under alkaline conditions. This process proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular cyclization to form the triazole ring.

Reaction Conditions :

- Base : Aqueous sodium hydroxide (10–20% w/v)

- Solvent : Ethanol or methanol

- Temperature : Reflux (78–80°C for ethanol)

- Time : 4–6 hours

Mechanistic Steps :

- Deprotonation of the hydrazide nitrogen by NaOH.

- Nucleophilic attack on the thiourea carbon, forming a tetrahedral intermediate.

- Elimination of H₂S and cyclization to yield the triazole-thiol core.

Yield : 65–75% after recrystallization from ethanol/water mixtures.

Isothiocyanate-Based Synthesis

An alternative route employs phenyl isothiocyanate and 2-cyanopyridine as starting materials. This method circumvents the need for pre-formed hydrazide intermediates.

Procedure :

- Nucleophilic Addition : 2-Cyanopyridine reacts with phenyl isothiocyanate in anhydrous methanol, forming a thiosemicarbazide intermediate.

- Cyclization : Heating the intermediate under reflux with KOH induces cyclodehydration.

Key Parameters :

Post-Synthetic Modifications

S-Alkylation

The thiol group undergoes alkylation with haloalkanes to produce derivatives with enhanced lipophilicity. For example:

Reagents :

- Alkylating Agent : Benzyl bromide, methyl iodide

- Base : Triethylamine or K₂CO₃

- Solvent : DMF or acetone

Conditions :

Mannich Reaction

Mannich bases are synthesized by reacting the triazole-thiol with formaldehyde and secondary amines:

Typical Protocol :

Optimization of Reaction Parameters

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in throughput and safety:

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

- HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5 µm)

- Mobile Phase: MeOH:H₂O (70:30)

- Retention Time: 6.8 min

- Purity: ≥98%.

化学反应分析

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. Key findings include:

Mechanistic Insight : Oxidation proceeds via radical intermediates in the case of H₂O₂, while KMnO₄ induces electrophilic sulfur oxidation .

Reduction Reactions

The triazole ring and pyridine moiety participate in reduction processes:

Key Observation : Selective reduction of the pyridine ring occurs under catalytic hydrogenation without affecting the triazole core .

Substitution Reactions

The thiol group acts as a nucleophile in S-alkylation and related reactions:

S-Alkylation

| Alkylating Agent | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| 2-Chloroacetonitrile | DMF, Cs₂CO₃, 24h RT | Thioether derivative | 78% | |

| Ethyl bromoacetate | NaOH (10%), ethanol, reflux | Ester-functionalized analog | 83% |

Structural Confirmation : X-ray crystallography of the ethyl bromoacetate product confirmed retention of triazole planarity with a 22.7° dihedral angle between pyridine and triazole rings .

Mannich Reactions

| Amine Component | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Morpholine + formaldehyde | EtOH, HCl, reflux | Morpholinyl-methyl derivative | 65% | |

| Piperazine + formaldehyde | Acetic acid, 80°C | Piperazinyl derivative | 71% |

Application : Mannich bases exhibit enhanced antimicrobial activity compared to the parent compound .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Coordination Mode | References |

|---|---|---|---|---|

| HgCl₂ | DMF, RT, 2h | [Hg(L)Cl₂] (L = ligand) | N,N,S-tridentate | |

| Cu(NO₃)₂·3H₂O | Methanol, reflux | [Cu(L)₂(NO₃)₂] | N,S-bidentate |

Structural Features :

- Hg(II) complexes adopt distorted tetrahedral geometry with Hg-S bond lengths of 2.412 Å .

- Cu(II) complexes show square-planar coordination confirmed by ESR .

Cyclization Reactions

The triazole-thiol participates in heterocycle formation:

| Reagents | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Thioglycolic acid + P₂O₅ | Toluene, reflux | Thiazolidinone derivative | 58% | |

| Hydrazine hydrate + CS₂ | Ethanol, NaOH, 80°C | 1,3,4-Thiadiazole hybrid | 67% |

Mechanistic Pathway : Cyclization occurs via nucleophilic attack of the thiol group on electrophilic carbons .

Schiff Base Formation

Reactivity with aldehydes produces imine derivatives:

| Aldehyde | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Ethanol, acetic acid, reflux | Schiff base derivative | 73% | |

| Furfural | Methanol, RT, 48h | Furyl-imine conjugate | 68% |

Biological Relevance : Schiff base derivatives show improved anticancer activity (IC₅₀ = 8.2 μM against MDA-MB-231 cells) .

Critical Analysis of Reaction Trends

- Steric Effects : Bulkier substituents on the pyridine ring reduce reaction rates in S-alkylation by 30-40% compared to unsubstituted analogs .

- pH Dependence : Oxidation and coordination reactions require alkaline conditions (pH >10) for optimal yields .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 2-3x compared to ethanol .

This systematic analysis demonstrates the compound’s synthetic versatility, enabling targeted modifications for pharmaceutical and materials science applications.

科学研究应用

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. A systematic review highlighted the antifungal activity of triazole derivatives, suggesting that compounds like 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol could be developed into effective antifungal agents. The study emphasizes the need for new antifungal drugs due to increasing resistance to existing medications .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Activity Level | Reference |

|---|---|---|

| This compound | Moderate | |

| Other Triazole Derivatives | Variable | Various Studies |

Antioxidant Properties

A study conducted on the synthesis and evaluation of alkyl derivatives of triazoles demonstrated moderate antiradical activity using the DPPH radical scavenging assay. This suggests that compounds like this compound may possess antioxidant properties beneficial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

Crystal Engineering

The crystal structure of this compound has been characterized using X-ray diffraction methods. Such studies provide insights into the intermolecular interactions and stability of the compound in solid-state applications . Understanding these properties can lead to the development of new materials with specific functionalities.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.786 |

| b (Å) | 15.571 |

| c (Å) | 18.777 |

| Volume (ų) | 2861.36 |

作用机制

The mechanism of action of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

相似化合物的比较

Substituent Effects on Antioxidant Activity

Triazole-3-thiol derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) demonstrate enhanced antioxidant capacity. For instance:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit strong free radical scavenging activity in DPPH• and ABTS•+ assays due to their electron-repelling -NH₂ and -SH groups .

- In contrast, 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lacks an amino group but retains the thiol moiety, which may reduce its antioxidant efficacy compared to AT and AP .

Table 1: Antioxidant Activity of Selected Triazole-3-Thiol Derivatives

Anticancer Activity and Cytotoxicity

- This compound derivatives (e.g., 5A, 6A, 7A) show selective cytotoxicity against non-small cell lung cancer (NSCLC) cells by inducing endoplasmic reticulum stress .

- N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibits migration of melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cells .

Table 2: Cytotoxicity of Triazole-3-Thiol Derivatives

Influence of Pyridine Isomerism

The position of the nitrogen in the pyridine ring significantly affects molecular interactions:

- 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (92b) forms stable thioacetate derivatives but shows lower anticancer activity compared to the pyridin-2-yl analog due to differences in hydrogen-bonding capabilities .

- The pyridin-2-yl group in This compound enhances binding to biological targets via N-heterocyclic interactions .

Fluorinated and Electron-Withdrawing Substituents

Fluorination improves lipophilicity and bioavailability:

- 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 497823-57-1) exhibits increased membrane permeability compared to non-fluorinated analogs .

- 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol shows reduced bioactivity due to the electron-withdrawing nitro group, highlighting the importance of substituent selection .

生物活性

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₃H₁₀N₄S

- Molecular Weight : 254.31 g/mol

- CAS Number : 56041-34-0

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in an ethanol medium, followed by purification steps such as recrystallization .

Biological Activity Overview

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. In vitro tests have shown effectiveness against various bacterial and fungal strains.

- For example, a study indicated that triazole derivatives exhibit significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .

-

Anticancer Properties

- The compound has demonstrated cytotoxic effects against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that certain derivatives showed higher selectivity towards cancer cells compared to normal cells .

- Notably, derivatives of this compound were found to inhibit cancer cell migration, indicating potential as an antimetastatic agent .

- Enzyme Inhibition

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized triazole derivatives against a panel of pathogens. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups. The following table summarizes the inhibition zones observed:

| Compound | Concentration (%) | Diameter of Inhibition Zone (mm) | Bacterial Species |

|---|---|---|---|

| 4a | 1 | 14 | S. aureus |

| 4b | 1 | 16 | K. pneumoniae |

| 4c | 1 | 5 | E. coli |

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxicity of various triazole derivatives on cancer cell lines, the following findings were reported:

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| N′-(2-hydroxy-5-nitrobenzylidene)-... | 12.5 | IGR39 (Melanoma) |

| N′-(4-(dimethylamino)benzylidene)-... | 10 | MDA-MB-231 (Breast) |

These results indicate that specific modifications on the triazole ring can significantly enhance anticancer activity.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodological Answer : The synthesis involves a multi-step process:

Acylation of pyrrole or indole derivatives followed by hydrazinolysis to form hydrazide intermediates.

Nucleophilic addition of phenylisothiocyanate and intramolecular heterocyclization under alkaline conditions to yield the triazole-thiol core .

Characterization via elemental analysis, ¹H NMR, IR spectroscopy, and HPLC with diode-array/mass spectrometric detection to confirm purity and structure .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro antiradical assays : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging protocol. Measure absorbance at 517 nm to quantify activity, with positive controls (e.g., ascorbic acid) .

- Antifungal screening : Employ microdilution assays against Candida or Aspergillus strains, comparing minimum inhibitory concentrations (MICs) to reference drugs like fluconazole .

Q. What are the standard spectroscopic techniques for structural elucidation of derivatives?

- Answer :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, thiol protons at δ 3.5–4.5 ppm after alkylation) .

- IR spectroscopy : Confirms functional groups (e.g., S-H stretch ~2500 cm⁻¹, C=N stretch ~1600 cm⁻¹) .

- LC-MS : Validates molecular weight and fragmentation patterns for novel derivatives .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting kinases or viral helicases?

- Methodological Answer :

Target selection : Prioritize proteins with known roles in disease (e.g., anaplastic lymphoma kinase [ALK; PDB:2XP2], SARS-CoV-2 helicase [PDB:5WWP]) .

Docking workflow : Use AutoDock Vina or Schrödinger Suite. Generate 30+ ligand conformations, rank by binding energy (ΔG), and analyze interactions (H-bonds, hydrophobic contacts) .

Validation : Compare docking scores to experimental IC₅₀ values. For example, derivatives with pyridinyl groups show enhanced kinase inhibition due to π-π stacking in ALK’s active site .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antioxidant or antifungal activity?

- Answer :

- Case Study : Adding 4-fluorobenzylidene to the triazole-thiol core reduces antiradical activity (53.78% at 1×10⁻⁴ M vs. 88.89% for the parent compound), while 2-hydroxybenzylidene enhances it. Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

- Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., logP, polar surface area) influencing biological outcomes .

Q. How are metal coordination complexes of this compound synthesized, and what are their applications?

- Methodological Answer :

- Synthesis : React the triazole-thiol ligand with metal salts (Ni²⁺, Cu²⁺, Zn²⁺) in ethanol/water. Monitor via UV-Vis spectroscopy for charge-transfer bands (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .

- Applications :

- Catalysis : Cu(II) complexes show oxidase-like activity in aerobic oxidation reactions .

- Electrochemical sensors : Cd(II) complexes detect sulfhydryl compounds via cyclic voltammetry .

Q. What computational tools predict ADME properties and toxicity of novel derivatives?

- Answer :

- ADME Prediction : Use SwissADME or PreADMET to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. For example, logP <5 and TPSA <140 Ų favor oral bioavailability .

- Toxicity Screening : Employ ProTox-II for hepatotoxicity alerts or PASS Online® to flag mutagenic potential .

Data Contradiction Analysis

Q. Why do certain substituents enhance bioactivity in one assay but reduce it in another?

- Answer :

- Example : A 3-fluorophenyl group may improve antifungal activity (MIC = 8 µg/mL) but reduce antiradical scavenging (40% vs. 53.78% for unsubstituted analogs). This divergence arises from differing mechanisms: antifungal activity relies on membrane disruption (hydrophobic interactions), while antioxidant effects depend on electron donation .

- Resolution : Conduct multi-target profiling and prioritize substituents balancing lipophilicity and electron-donating capacity .

Methodological Tables

Table 1 : Key Synthetic Pathways and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Pyrrole + acyl chloride, RT, 24h | 75–80 | |

| Cyclization | NaOH, ethanol, reflux, 6h | 65–70 | |

| S-Alkylation | Alkyl bromide, K₂CO₃, DMF, 60°C, 8h | 50–60 |

Table 2 : Antiradical Activity of Selected Derivatives

| Compound | DPPH Scavenging (%) at 1×10⁻⁴ M | Substituent | Reference |

|---|---|---|---|

| Parent triazole-thiol | 53.78 | None | |

| 4-Fluorobenzylidene | 40.12 | 4-Fluorobenzyl | |

| 2-Hydroxybenzylidene | 68.90 | 2-Hydroxybenzyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。